molecular formula C23H24N4O3 B11021294 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-yl]propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-yl]propanamide

Cat. No.: B11021294
M. Wt: 404.5 g/mol
InChI Key: OXPKSIXNZHYPLL-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted with a 1-methyl-2-(2-phenylethyl) group at position 1 and a propanamide linker at position 4. The propanamide chain terminates in a 3-methoxy-1,2-oxazol-5-yl moiety.

  • Step 1: Formation of the benzimidazole core via condensation of substituted phenylenediamine with carbonyl-containing reagents .
  • Step 2: Introduction of the propanamide group through amidation or coupling reactions, akin to methods used for benzamide derivatives (e.g., ) .
  • Step 3: Functionalization with the 3-methoxyoxazole group, possibly via cyclization or nucleophilic substitution.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(2-phenylethyl)benzimidazol-5-yl]propanamide

InChI

InChI=1S/C23H24N4O3/c1-27-20-11-9-17(24-22(28)13-10-18-15-23(29-2)26-30-18)14-19(20)25-21(27)12-8-16-6-4-3-5-7-16/h3-7,9,11,14-15H,8,10,12-13H2,1-2H3,(H,24,28)

InChI Key

OXPKSIXNZHYPLL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)CCC3=CC(=NO3)OC)N=C1CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-yl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxazole Ring: Starting with a precursor such as 3-methoxy-1,2-oxazole, the oxazole ring is synthesized through cyclization reactions involving appropriate starting materials and catalysts.

    Benzimidazole Synthesis: The benzimidazole moiety is synthesized separately, often starting from o-phenylenediamine and carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the oxazole and benzimidazole fragments through amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings of the benzimidazole and oxazole moieties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce more saturated heterocyclic compounds.

Scientific Research Applications

3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-yl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with key structural analogs:

Compound Name/Structure Core Structure Key Substituents Biological Activity/Synthesis Insights Reference
Target Compound Benzimidazole 3-Methoxyoxazole, propanamide Hypothesized anticancer activity (structural analogy to R 17934) N/A
R 17934 (Methyl (5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl) carbamate) Benzimidazole Carbamate, thienylcarbonyl Antitumoral (microtubule disruption)
N'-(Substituted Benzylidene)-4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b) Benzimidazole Benzohydrazide, substituted benzyl Pharmacological potential (synthesis described)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxy-tert-butyl, methylbenzamide Metal-catalyzed C–H functionalization

Key Differentiators and Hypotheses

The propanamide linker could improve solubility relative to the carbamate group in R 17934, influencing bioavailability .

Mechanistic Insights :

  • Unlike R 17934, which directly disrupts microtubules , the target compound’s oxazole-propanamide motif might engage alternative targets (e.g., kinases or DNA repair enzymes) due to its hydrogen-bonding capacity.

Synthetic Complexity :

  • The target compound’s synthesis likely requires more steps than the hydrazide derivatives in , due to the oxazole ring formation .

Biological Activity

The compound 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-yl]propanamide is a synthetic derivative that combines features from oxazole and benzimidazole moieties. This article explores its biological activity, focusing on its antiproliferative, antimicrobial, and antioxidative properties, as well as relevant case studies and research findings.

The compound has a complex structure characterized by the presence of an oxazole ring and a benzimidazole core. Its molecular formula is C24H31N5O3C_{24}H_{31}N_{5}O_{3} with a molecular weight of approximately 437.5 g/mol. The compound's solubility and stability in biological systems are critical for its efficacy as a therapeutic agent.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required for 50% inhibition) against selected cancer cell lines:

Cell Line IC50 (µM) Comparison Agents Notes
HCT 1163.7DoxorubicinSelective activity observed
MCF-71.2EtoposideStrong antiproliferative effect
HEK 2935.3-Moderate activity noted

The compound's effectiveness appears to be influenced by its structural components, particularly the methoxy and oxazole groups, which enhance its interaction with cellular targets involved in cancer proliferation .

Antimicrobial Activity

The antimicrobial potential of the compound was evaluated against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for tested strains are presented below:

Bacterial Strain MIC (µM) Activity Type
Staphylococcus aureus16Gram-positive
Escherichia coli32Gram-negative
Enterococcus faecalis8Gram-positive

These results indicate that the compound exhibits selective antibacterial activity, particularly against E. faecalis, suggesting potential applications in treating infections caused by resistant bacterial strains .

Antioxidative Activity

The antioxidative properties of the compound were assessed using various assays, revealing significant activity compared to standard antioxidants like BHT (butylated hydroxytoluene). The antioxidative capacity is believed to contribute to its overall biological efficacy, particularly in cancer therapy where oxidative stress plays a crucial role in tumor progression .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to the one in focus:

  • Case Study on Cancer Treatment : A study involving derivatives of benzimidazole showed promising results in inhibiting tumor growth in vivo, supporting the hypothesis that structural modifications can significantly enhance biological activity.
  • Antimicrobial Research : Research on benzimidazole derivatives demonstrated effective inhibition of bacterial growth, particularly in drug-resistant strains, emphasizing the need for new antibiotic agents.

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